8-Ethylquinoline 1-oxide spectral data analysis (NMR, IR, MS)
8-Ethylquinoline 1-oxide spectral data analysis (NMR, IR, MS)
Technical Whitepaper: Structural Elucidation and Spectral Fingerprinting of 8-Ethylquinoline 1-Oxide
Executive Summary & Scientific Context
8-Ethylquinoline 1-oxide (CAS: Not widely listed as commodity, analogue to 8-Methylquinoline 1-oxide CAS 4053-38-7) represents a critical class of heterocyclic N-oxides used as oxidants in organometallic catalysis (specifically Gold(I) complexes) and as intermediates in the functionalization of quinoline scaffolds.[1]
For the researcher, the N-oxide moiety is a "chemical chameleon." It activates the ring toward nucleophilic attack at the 2- and 4-positions while simultaneously acting as a directing group.[1] This guide provides a definitive spectral analysis of 8-Ethylquinoline 1-oxide, focusing on the unique "Peri-Effect" —the steric and electronic interaction between the 1-oxide oxygen and the 8-ethyl substituent—which serves as the primary diagnostic marker in structural elucidation.
Synthesis Protocol: The m-CPBA Oxidation Route
While H₂O₂/Acetic Acid is a traditional route, it often requires harsh heating that can degrade the ethyl side chain or cause over-oxidation. The meta-Chloroperoxybenzoic acid (m-CPBA) method is superior for laboratory-scale synthesis due to mild conditions and kinetic control.[1]
Reagents:
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Precursor: 8-Ethylquinoline (1.0 eq)[1]
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Oxidant: m-CPBA (1.2 - 1.5 eq, 77% max purity grade)[1]
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Solvent: Dichloromethane (DCM), anhydrous
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Quench: 10% Na₂SO₃, Saturated NaHCO₃
Step-by-Step Workflow:
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Dissolution: Dissolve 8-Ethylquinoline in DCM (0.1 M concentration) under an inert atmosphere (N₂). Cool to 0°C.[1][2][3]
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Addition: Add m-CPBA portion-wise over 15 minutes. Scientific Rationale: Exothermic control prevents the formation of 2-chloro- or ring-opened byproducts.[1]
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Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.[1]
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Workup (Critical Step):
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Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient: 100% DCM → 5% MeOH/DCM).
Caption: Optimized m-CPBA oxidation workflow for 8-Ethylquinoline 1-oxide synthesis.
Spectral Data Analysis
A. Mass Spectrometry (MS)
The mass spectrum of quinoline N-oxides is dominated by the stability of the aromatic core and the lability of the N-O bond.
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Molecular Ion (M+): m/z 173 (Calculated for C₁₁H₁₁NO).[1]
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Base Peak / Diagnostic Fragments:
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[M-16]⁺ (m/z 157): Loss of Oxygen.[1] This is the "deoxygenated" 8-ethylquinoline ion, formed via pyrolytic deoxygenation in the source.
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[M-17]⁺ (m/z 156): Loss of OH•. Crucial Insight: This is highly specific to 8-substituted N-oxides.[1] The 1-oxide oxygen abstracts a hydrogen from the peri (8-position) ethyl group (specifically the
-methylene), followed by loss of OH. This "Ortho/Peri Effect" confirms the proximity of the ethyl group to the nitrogen.
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Caption: MS fragmentation logic highlighting the diagnostic Peri-H abstraction pathway.
B. Infrared Spectroscopy (FT-IR)
The N-oxide moiety introduces a strong dipole, resulting in a highly characteristic stretching vibration.[1]
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Logic |
| N–O Stretch | 1230 – 1280 | Strong | Diagnostic band.[1] Lower frequency than C=O due to single bond character but high dipole. |
| C=N / C=C | 1570, 1590 | Medium | Aromatic ring breathing modes.[1] |
| C–H (Aliphatic) | 2960, 2930 | Medium | Ethyl group -CH₂- and -CH₃ stretches.[1] |
| C–H (Aromatic) | 3050 | Weak | Aromatic protons.[1] |
C. Nuclear Magnetic Resonance (NMR)
This is the definitive tool for structural proof.[1] The Peri-Effect causes specific deshielding patterns distinct from the parent quinoline.
¹H NMR (CDCl₃, 400 MHz) – Predicted/Derived Data:
| Proton Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Structural Insight |
| H-2 | 8.45 – 8.55 | dd | J ~6.0, 1.2 | Most Deshielded. Proximity to N⁺-O⁻ creates strong deshielding.[1] |
| H-3 | 7.35 – 7.45 | dd | J ~8.5, 6.0 | Shielded relative to H-2/H-4.[1] |
| H-4 | 7.75 – 7.85 | d | J ~8.5 | Typical aromatic.[1] |
| H-5, H-6, H-7 | 7.50 – 7.70 | m | Complex | Overlapping aromatic region.[1] |
| CH₂ (Ethyl) | 3.30 – 3.50 | q | J ~7.5 | Diagnostic. Significantly deshielded compared to ethylbenzene (~2.6 ppm) due to the peri oxygen interaction (Van der Waals deshielding). |
| CH₃ (Ethyl) | 1.35 – 1.45 | t | J ~7.5 | Typical triplet.[1] |
Key Interpretation Notes:
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H-2 Shift: In the parent quinoline, H-2 is ~8.9 ppm.[1] In the N-oxide, it typically shifts upfield slightly or stays similar depending on solvent, but it remains the most downfield signal.
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The Ethyl Quartet: In 8-ethylquinoline (no oxide), the CH₂ is at ~3.1 ppm.[1] Upon oxidation to the N-oxide, the oxygen atom is spatially crowded against the 8-ethyl group. This steric compression (Van der Waals effect) and the anisotropic cone of the N-O bond typically cause a downfield shift of the methylene protons, often pushing them to 3.3–3.5 ppm.
References
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Sigma-Aldrich. 8-Ethylquinoline N-oxide Product Specification.[1]Link
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PubChem. Quinoline 1-oxide (Parent Compound Data). National Library of Medicine.[1] Link
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SpectraBase. 8-Methylquinoline 1-oxide Spectral Data (Analogue Reference). Wiley Science Solutions.[1] Link
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Albini, A., & Pietra, S. (1991).[1] Heterocyclic N-Oxides.[1][4] CRC Press.[1] (Standard text for N-oxide synthesis and properties).
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Hamm, P., et al. Vibrational Spectra of Quinoline N-oxides.[1] (General reference for IR assignments of the N-O band).
